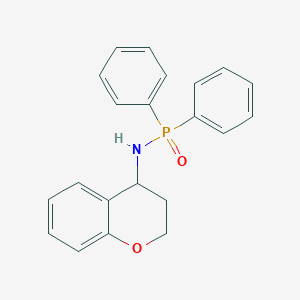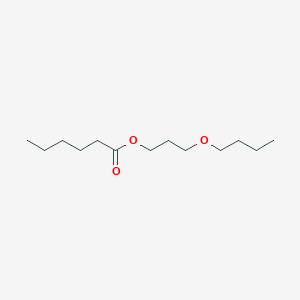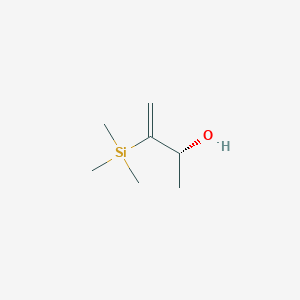
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is a complex organic compound that features a benzopyran ring fused with a phosphinic amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with diphenylphosphinic chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide group to phosphine.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzopyran ring and phosphinic amide group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-hydroxybutanamide
- N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzamide
Uniqueness
N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-P,P-diphenylphosphinic amide is unique due to its combination of a benzopyran ring with a phosphinic amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
192461-88-4 |
|---|---|
Fórmula molecular |
C21H20NO2P |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H20NO2P/c23-25(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-20-15-16-24-21-14-8-7-13-19(20)21/h1-14,20H,15-16H2,(H,22,23) |
Clave InChI |
WLAQPXNBKHLWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C1NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)



![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)

![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
